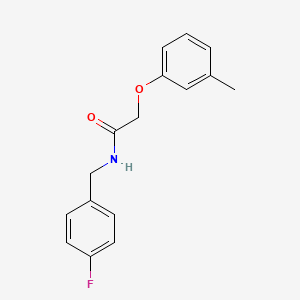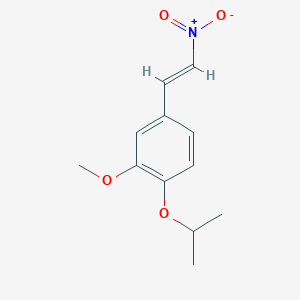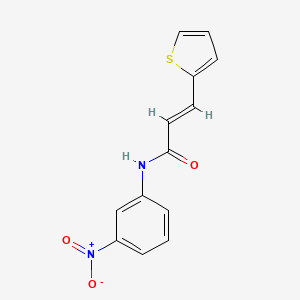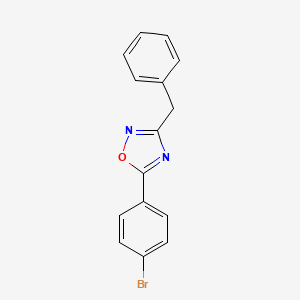
2-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has been used in scientific research for various purposes. This compound is also known as CMPTB and has been synthesized using different methods. The purpose of
作用機序
The mechanism of action of CMPTB involves the inhibition of CK2 by binding to the ATP-binding site of the enzyme. This leads to the disruption of the phosphorylation process and the downstream signaling pathways that are regulated by CK2. The inhibition of CK2 by CMPTB has been shown to have anti-proliferative and pro-apoptotic effects in different cell types.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMPTB have been studied in different cell types and animal models. CMPTB has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, CMPTB has been shown to have neuroprotective effects by reducing the oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using CMPTB in lab experiments is its potency and specificity towards CK2. This compound has been shown to be a potent inhibitor of CK2 with an IC50 value in the nanomolar range. Another advantage of using CMPTB is its stability and solubility in different solvents. However, one of the limitations of using CMPTB is its cytotoxicity at high concentrations, which can affect the viability of cells and the interpretation of the results.
将来の方向性
There are several future directions related to the use of CMPTB in scientific research. One of the future directions is to study the role of CK2 in different diseases and the potential therapeutic applications of CMPTB in these diseases. Another future direction is to develop new analogs of CMPTB with improved potency and selectivity towards CK2. Furthermore, the use of CMPTB in combination with other drugs or therapies can also be explored to enhance its efficacy and reduce its toxicity.
合成法
The synthesis of CMPTB is a multi-step process that involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 4-phenyl-2-aminothiazole to form the final product, 2-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
科学的研究の応用
CMPTB has been used in scientific research for various purposes. One of the main applications of this compound is in the study of protein kinase CK2, which is a serine/threonine kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CMPTB has been shown to be a potent inhibitor of CK2 and has been used to study the role of this kinase in different diseases such as cancer and neurodegenerative disorders.
特性
IUPAC Name |
2-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-11-7-8-13(14(18)9-11)16(21)20-17-19-15(10-22-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTNDSLTQJCLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5798622.png)
![N-(4-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5798623.png)
![4-{2-(2-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5798627.png)


![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide](/img/structure/B5798651.png)


![2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798678.png)
![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5798707.png)
![3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)